1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Description
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), trifluoromethoxy (OCF₃), and trifluoromethyl (CF₃) groups. This compound is synthesized via electrophilic substitution reactions, as demonstrated by Wan et al. (2023), who achieved a 50% ¹⁹F NMR yield using 1-chloro-4-(trifluoromethyl)benzene as the starting material under light-mediated conditions . The ¹⁹F NMR spectrum of the compound shows distinct signals at δ = -58.79 ppm (CF₃) and -63.39 ppm (OCF₃), confirming the electronic environment of the substituents .
Properties
IUPAC Name |
1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMSEDHNQKTBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-(trifluoromethoxy)-4-(trifluoromethyl)benzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The trifluoromethoxy and trifluoromethyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of nitro, sulfonyl, or other electrophilic substituted products.
Oxidation: Formation of quinones.
Reduction: Formation of hydro derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Agents :
The compound has been investigated for its potential as an antimicrobial agent. Its structural characteristics allow it to interact effectively with biological systems, making it a candidate for developing new antibiotics or antifungal medications.
Anti-inflammatory Drugs :
Research indicates that derivatives of 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene may exhibit anti-inflammatory properties. These compounds can inhibit specific pathways involved in inflammation, thus serving as lead compounds for drug development .
Agrochemical Applications
Pesticides and Herbicides :
The compound's fluorinated nature enhances its effectiveness as a pesticide. Fluorinated compounds often exhibit improved metabolic stability in plants and pests, leading to increased efficacy in pest control applications. For instance, compounds derived from this structure have been used in formulations targeting resistant pest populations .
Material Science Applications
Liquid Crystals :
this compound is also utilized in the production of liquid crystals for display technologies. The unique electronic properties of fluorinated compounds make them suitable for use in high-performance liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .
Dyes and Pigments :
The compound can serve as an intermediate in synthesizing various dyes and pigments, particularly those requiring stability under UV light exposure. Its ability to absorb light at specific wavelengths makes it valuable in developing colorants for textiles and plastics .
Case Study 1: Development of Antimicrobial Agents
A study explored the synthesis of various derivatives of this compound, assessing their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as new antimicrobial agents.
Case Study 2: Pesticide Formulation
In agricultural research, formulations containing this compound were tested against resistant strains of pests. The results showed a marked improvement in pest control efficacy compared to conventional pesticides, highlighting the compound's potential as a modern agrochemical solution.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These groups can also influence the compound’s binding affinity to target proteins, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogs with Trifluoromethyl and Chloro Substituents
Simpler analogs lacking the trifluoromethoxy group provide insight into the effects of substituent position and electronic properties:
Key Observations :
- The trifluoromethoxy group in the target compound increases molecular weight and polarity compared to simpler chloro-CF₃ analogs, likely elevating its boiling point (data unavailable) .
- The electron-withdrawing nature of OCF₃ and CF₃ groups reduces electron density on the benzene ring, making electrophilic substitutions challenging .
Compounds with Trifluoromethoxy and Additional Substituents
Substituents like nitro (NO₂) or bromo (Br) significantly alter reactivity and applications:
Key Observations :
Influence of Substituent Position
The position of substituents critically affects physicochemical properties:
Key Observations :
- Ortho-substituted trifluoromethoxy groups create steric hindrance, complicating further functionalization .
Biological Activity
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene, a compound with significant potential in various biological applications, has garnered attention due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its pharmacological effects, toxicological data, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C7H4ClF6O
- Molecular Weight : 256.55 g/mol
- IUPAC Name : this compound
This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethoxy groups possess antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, thereby improving membrane penetration and increasing potency against microbial strains .
- Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, preliminary studies suggest that it can induce apoptosis in leukemia cells, making it a candidate for further investigation in cancer therapy .
Toxicological Profile
The toxicological assessment of this compound reveals important insights into its safety profile:
- Acute Toxicity : Inhalation studies in rats demonstrated that the compound accumulates in adipose tissue and is rapidly exhaled or excreted through urine and feces. The biological half-life in blood was reported to be approximately 19 hours .
- Repeated Dose Toxicity : In a 14-day oral toxicity study, adverse effects were observed primarily at high doses (≥1000 mg/kg). The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg based on liver and kidney effects .
Case Study 1: Anticancer Activity
A study conducted on various analogs of trifluoromethoxy-containing compounds indicated that certain derivatives of this compound exhibited promising activity against the CCRF-CEM leukemia cell line, with a GI50 value of 10 nM. This suggests potential for development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound showed significant antimicrobial activity against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, which is enhanced by the lipophilic nature of the trifluoromethyl groups .
Comparative Analysis of Similar Compounds
Q & A
Q. What are the common synthetic routes for preparing 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene?
The synthesis often involves halogenation and functional group introduction strategies. For example, a two-step approach may include:
- Step 1 : Chlorination of 4-(trifluoromethyl)benzene derivatives. Evidence shows that 1-chloro-4-(trifluoromethyl)benzene can serve as a precursor, with subsequent trifluoromethoxy group introduction via nucleophilic substitution or radical-mediated pathways .
- Step 2 : Trifluoromethoxylation using reagents like silver trifluoromethoxide under photoredox conditions. A 50% 19F NMR yield has been reported for analogous reactions, though optimization of reaction time and catalyst loading is critical .
Q. How is the compound characterized structurally, and what analytical challenges arise?
Key techniques include:
- 19F NMR : Distinct signals for -CF3 and -OCF3 groups appear at δ -58.79 ppm (CF3) and δ -63.39 ppm (OCF3) in CDCl3/CH3CN .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C8H3ClF6O, MW 264.56).
- Challenges : Overlapping signals in 1H NMR due to aromatic protons and steric hindrance from electron-withdrawing groups may require deuterated solvents or advanced 2D NMR techniques.
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the trifluoromethoxy group .
- Light sensitivity : The -OCF3 group may degrade under prolonged UV exposure; reactions involving photoredox catalysis should use controlled light sources .
Advanced Research Questions
Q. How do the -CF3 and -OCF3 substituents influence regioselectivity in electrophilic substitution reactions?
The -OCF3 group exhibits stronger electron-withdrawing effects than -CF3, directing electrophiles to the meta position. In a competition study on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation occurred preferentially ortho to -OCF3 due to steric and electronic factors, yielding 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after carboxylation . This contrasts with predictions based purely on electronic effects, highlighting the need for experimental validation.
Q. What methodologies address low yields in cross-coupling reactions involving this compound?
- Catalyst selection : Palladium catalysts with bulky ligands (e.g., XPhos) mitigate steric hindrance from -CF3/OCF3 groups.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Evidence from photoredox fluorination reactions suggests acetonitrile enhances radical stability .
- Additives : Silver salts (Ag2CO3) improve halogen exchange efficiency in Ullmann or Buchwald-Hartwig couplings .
Q. How can contradictions in reported reaction yields (e.g., 19F NMR vs. isolated yields) be resolved?
Discrepancies often arise from:
- In situ vs. isolated yields : 19F NMR may overestimate due to residual starting material.
- Workup losses : Hydrophobic byproducts can co-precipitate during aqueous extraction. A published protocol recommends silica gel chromatography with hexane/ethyl acetate (9:1) for purification .
- Reaction monitoring : Use LC-MS or inline IR to track intermediate formation.
Q. What role does this compound play in designing bioactive molecules?
Its dual electron-withdrawing groups (-CF3 and -OCF3) enhance metabolic stability and binding affinity in drug candidates. For example:
- Kinase inhibitors : The -OCF3 group improves solubility vs. -CF3, as seen in analogs of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .
- Agrochemicals : The compound’s resistance to oxidative degradation makes it a candidate for herbicide scaffolds .
Key Considerations for Researchers
- Synthetic reproducibility : Batch-to-batch variability in trifluoromethoxylation reagents (e.g., AgOCF3 purity) may affect yields .
- Safety : Use respiratory protection and local exhaust systems due to volatility and potential toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
